2-Chloro-1-methoxypropane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(5)3-6-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFNWWZWOVJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337359, DTXSID90871125 | |
| Record name | 2-Chloro-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_57647 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5390-71-6 | |
| Record name | 2-Chloro-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
From 1 Methoxy 2 Propanol:
The reaction of 1-methoxy-2-propanol (B31579) with a chlorinating agent is a common laboratory-scale synthesis.
Using Phosphorus Trichloride (B1173362) (PCl₃): This method involves the direct treatment of 1-methoxy-2-propanol with PCl₃. chembk.comchembk.com
Using Thionyl Chloride (SOCl₂): A widely used method where 1-methoxy-2-propanol is reacted with thionyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The reaction is typically performed at low temperatures (0-5 °C) to control exothermicity and minimize side reactions.
Industrial Production Via Direct Chlorination:
For large-scale production, the direct chlorination of methoxypropane with chlorine gas is employed. This reaction is catalyzed, often by Lewis acids or radical initiators, and requires careful control of temperature and pressure to ensure selectivity.
From Propene:
Regioselective and Stereoselective Pathways to this compound
The controlled synthesis of this compound, where the chlorine and methoxy groups are placed at specific positions on the propane (B168953) backbone, is crucial for its application in further chemical synthesis. Regioselectivity ensures the formation of the correct isomer over others, such as 1-chloro-2-methoxypropane, while stereoselectivity is vital for producing specific chiral versions of the molecule.
Asymmetric Synthesis Approaches for Chiral this compound Analogues
While direct asymmetric synthesis of this compound is not extensively documented, the synthesis of its chiral analogues provides significant insight into potential stereocontrolled routes. The creation of specific enantiomers is critical in the pharmaceutical and agrochemical industries, where biological activity is often dependent on a molecule's three-dimensional structure.
One key strategy involves the use of chiral precursors, or "chiral building blocks," which already possess the desired stereochemistry. smolecule.com For example, the synthesis of (S)-1-Chloro-2-propanol, a structural analogue, can be achieved through the chlorination of (S)-propylene oxide, maintaining the stereochemical integrity of the starting material. This chiral chloroalcohol can then serve as a versatile intermediate.
Enzyme-catalyzed reactions offer a powerful tool for achieving high enantioselectivity. Lipases, for instance, have been used in the resolution of related compounds. Research has demonstrated that immobilized Pseudomonas cepacia lipase (B570770) can effectively resolve racemic mixtures through transesterification, achieving high enantioselectivity (E = 110). Such biocatalytic methods could potentially be adapted for the synthesis or resolution of chiral 1-methoxy-2-propanol (B31579) before the chlorination step.
Furthermore, advanced catalytic systems are employed for creating chiral intermediates. The Sharpless asymmetric dihydroxylation, using an AD-mix catalyst on precursors like allyl ethers, can produce chiral diols with high optical purity. smolecule.com Catalytic asymmetric bromination strategies, which use chiral lithium amides to achieve stereocontrolled halogenation, also represent a promising approach that could be adapted for chlorination to produce chiral chloro-ethers. smolecule.com These methods highlight a shift from classical resolution to more direct and efficient asymmetric catalytic processes.
Precision Halogenation Strategies in this compound Formation
Precision in the halogenation step is paramount for selectively producing this compound. The choice of chlorinating agent and reaction conditions directly influences the yield and purity of the desired product.
A primary and well-established laboratory method is the reaction of 1-methoxy-2-propanol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). smolecule.com This reaction directly substitutes the secondary hydroxyl group with a chlorine atom. To prevent unwanted side reactions and maximize yield, the process is often conducted at low temperatures (e.g., 0–5°C) and may include a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct.
Another regioselective strategy is the hydrochlorination of 2-methoxypropene (B42093) with hydrogen chloride (HCl). This reaction follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon of the double bond, yielding the desired 2-chloro isomer with high selectivity. thieme-connect.de This addition reaction is an excellent example of controlling regiochemistry based on the electronic properties of the substrate.
For industrial-scale production, direct chlorination of methoxypropane with chlorine gas is a viable, though potentially less selective, method. This process often relies on catalysts, such as Lewis acids or radical initiators, and carefully controlled temperature and pressure to favor the desired substitution and minimize the formation of other isomers or polychlorinated byproducts.
A comparison of these strategies is detailed in the table below.
| Strategy | Precursor | Reagents | Key Conditions | Selectivity Principle |
| Hydroxyl Substitution | 1-Methoxy-2-propanol | Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃) | Low temperature (0–5°C), often with a base (e.g., pyridine) | Direct replacement of the -OH group. |
| Alkene Hydrochlorination | 2-Methoxypropene | Hydrogen chloride (HCl) | Typically catalyzed by Lewis acids (e.g., FeCl₃) at 20–50°C. | Markovnikov addition directs chlorine to the more substituted carbon. |
| Alkane Chlorination | Methoxypropane | Chlorine gas (Cl₂) | Catalytic (Lewis acids) or photochemical (UV light) conditions. | Free-radical or electrophilic substitution, selectivity can be lower. |
Evaluation of Precursor Reactivity in Directed Synthesis of this compound
1-Methoxy-2-propanol is one of the most direct precursors. It is a type of propylene (B89431) glycol methyl ether (PGME), which is produced industrially from the reaction of propylene oxide with methanol (B129727). researchgate.net The presence of the hydroxyl group provides a specific site for activation and substitution by a chlorine atom using standard chlorinating agents. smolecule.com The primary challenge in this route is often the initial synthesis and purification of the correct PGME isomer, as the reaction of propylene oxide and methanol can also produce the 2-methoxy-1-propanol isomer. researchgate.net
1,3-Disubstituted Propanes , such as 1,3-bromochloropropane, have been used in the synthesis of related isomers like 1-chloro-3-methoxypropane (B29878). google.com This method involves a nucleophilic substitution reaction where a methoxide (B1231860) source displaces a halide. smolecule.com While this specific precursor leads to a different isomer, the principle of using a dihalogenated propane and reacting it with a methoxide source highlights a different synthetic logic, building the ether linkage via nucleophilic attack.
The reactivity of these precursors is summarized below.
| Precursor | Key Reactive Site | Typical Reaction Type | Resulting Product |
| 1-Methoxy-2-propanol | Secondary hydroxyl (-OH) group | Nucleophilic Substitution | This compound |
| 2-Methoxypropene | Carbon-carbon double bond | Electrophilic Addition | This compound |
| 1,3-Bromochloropropane | Carbon-halogen bonds | Nucleophilic Substitution (Williamson ether synthesis) smolecule.com | 1-Chloro-3-methoxypropane (Isomer) |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net These goals are pursued through the development of sustainable catalytic processes and by optimizing the efficiency of chemical reactions. researchgate.net
Solvent-Free and Catalytic Processes for Enhanced Sustainability
A key focus of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. researchgate.net For the synthesis of related chlorinated ethers, continuous-flow systems using solid acid catalysts, such as cation exchange resins, have been developed. These systems offer several advantages over traditional batch processes, including enhanced safety, consistent product quality, and a significant reduction in liquid acid waste.
The use of phase-transfer catalysts (PTCs) in related ether syntheses also aligns with green chemistry principles. google.com PTCs, such as tetrabutylammonium (B224687) bromide, can facilitate reactions between reagents that are in different phases (e.g., a solid and a liquid), often allowing for milder reaction conditions, shorter reaction times, and reduced solvent usage.
While not specifically documented for this compound, general green synthetic approaches like solvent-free reactions (e.g., grinding or mechanochemistry) and the use of greener solvents like ionic liquids or natural solvents are being increasingly applied in organic synthesis and represent future avenues for sustainable production. researchgate.net
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core concept in green chemistry that measures how efficiently atoms from the reactants are incorporated into the final desired product. google.com Syntheses with high atom economy are inherently less wasteful.
Addition Reactions , such as the hydrochlorination of 2-methoxypropene, are highly atom-economical as all atoms from the reactants (2-methoxypropene and HCl) are incorporated into the final product. thieme-connect.de
Substitution Reactions , such as the chlorination of 1-methoxy-2-propanol with thionyl chloride, have lower atom economy because they generate byproducts (SO₂ and HCl) that are not part of the final molecule.
| Green Chemistry Approach | Application/Potential Application | Sustainability Benefit |
| Solid Acid Catalysis | Use of cation exchange resins in continuous-flow reactors for etherification or chlorination. | Eliminates liquid acid waste, improves scalability and consistency. |
| Phase-Transfer Catalysis | Facilitating nucleophilic substitution reactions (e.g., methoxide with a haloalkane). google.com | Milder conditions, shorter reaction times, higher yields, reduced solvent needs. google.com |
| High Atom Economy Reactions | Prioritizing addition reactions (e.g., hydrochlorination of an alkene) over substitution reactions. thieme-connect.de | Maximizes incorporation of reactant atoms into the product, minimizing waste. google.com |
| Solvent-Free Conditions | Employing techniques like mechanochemistry (ball milling) or grinding. researchgate.net | Drastically reduces or eliminates the use of hazardous solvents. researchgate.net |
Utilizing Renewable Resources in this compound Production
The direct synthesis of this compound from renewable feedstocks is not a widely established industrial process. However, a green chemistry pathway can be conceptualized through the synthesis of its direct precursor, 1-methoxy-2-propanol, from bio-based sources. scientificlabs.com 1-Methoxy-2-propanol, also known as propylene glycol methyl ether (PGME), is recognized as a greener alternative solvent and is a key intermediate for producing this compound via chlorination. scientificlabs.comsigmaaldrich.com
The production of 1-methoxy-2-propanol is commercially achieved through the reaction of propylene oxide with methanol. scientificlabs.comrsc.orgsmolecule.com Both of these reactants can be sourced from biomass:
Bio-based Propylene Oxide: Propylene oxide can be produced from 1,2-propanediol (propylene glycol), which is accessible from renewable resources. acs.org The hydrogenolysis of biomass-derived sugars and sugar alcohols, such as sorbitol, is a known route to produce 1,2-propanediol. researchgate.netresearchgate.net Furthermore, lignocellulosic biomass, a non-food agricultural residue, can be converted into polyols like propylene glycol. researchgate.net
Bio-methanol: Methanol can be produced sustainably from various biomass sources, including agricultural waste and forestry residues, through processes like gasification.
This multi-step approach, starting from lignocellulosic biomass or other bio-based carbohydrates to produce the key intermediate 1-methoxy-2-propanol, lays a foundation for the renewable production of this compound. The etherification of bio-derived propylene oxide with bio-methanol using efficient catalysts, such as nano metal oxides, represents a key step in this green synthetic pathway. rsc.org
| Precursor Compound | Renewable Source/Method | Target Compound |
| 1,2-Propanediol (Propylene Glycol) | Hydrogenolysis of biomass-derived sorbitol; Conversion of lignocellulosic biomass. researchgate.netresearchgate.net | Propylene Oxide acs.org |
| Methanol | Gasification of biomass (agricultural/forestry waste). | - |
| Propylene Oxide & Methanol | Reaction of bio-based propylene oxide and bio-methanol. scientificlabs.comrsc.org | 1-Methoxy-2-propanol |
| 1-Methoxy-2-propanol | Chlorination of renewably sourced 1-methoxy-2-propanol. | This compound |
Novel Synthetic Routes and Process Intensification for this compound
Recent advancements in chemical manufacturing offer potential for more efficient, safer, and scalable production of this compound beyond traditional batch methods.
Continuous flow manufacturing (CFM), or flow chemistry, presents a significant process intensification strategy for the synthesis of this compound. sigmaaldrich.comwikipedia.org While traditional batch production involves sequential steps in a single vessel, CFM utilizes a system of narrow tubes or channels where reactants are continuously mixed and reacted. sigmaaldrich.com This approach offers superior control over reaction parameters, enhanced safety, and improved product consistency. contractpharma.comvksapp.com
The established batch syntheses of this compound, such as the chlorination of 1-methoxy-2-propanol with reagents like thionyl chloride or phosphorus trichloride smolecule.com, are well-suited for adaptation to a flow process. Key advantages would include:
Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient removal of heat generated during exothermic chlorination reactions, preventing runaway reactions and minimizing the formation of byproducts. contractpharma.com
Improved Safety: By handling only small volumes of reactive materials at any given time, CFM mitigates the risks associated with storing and handling hazardous reagents like chlorine gas or thionyl chloride on a large scale. contractpharma.comvksapp.com
Increased Efficiency and Yield: Precise control over temperature, pressure, and residence time can lead to higher selectivity and yields. sigmaaldrich.com For related compounds, continuous flow reactors have been shown to improve reaction efficiency. A patented process for the continuous production of propylene glycol mono-methyl ether in a tube-type heat exchanger highlights the applicability of this technology to similar etherification reactions, demonstrating improved selectivity and energy conservation. google.com
While not yet specifically reported for this compound, photocatalysis and electrocatalysis are emerging as powerful tools for forming C-O (ether) and C-Cl bonds, respectively, and represent novel potential synthetic routes.
Photocatalytic Ether Synthesis: Photocatalysis uses light to drive chemical reactions and has been successfully applied to the synthesis of ethers. mdpi.com For instance, dual nickel/photocatalytic systems can couple aryl halides with alcohols under mild conditions to form ethers. nih.gov Other methods involve the photocatalytic reductive functionalization of enol ethers to create complex dialkyl ether structures. semanticscholar.orgucl.ac.ukacs.org These strategies, which often proceed via radical intermediates, could theoretically be adapted to form the ether linkage found in this compound or its precursors.
Electrocatalytic C-Cl Bond Formation: Electrocatalysis utilizes electrical potential to mediate chemical transformations. The formation of carbon-chlorine bonds has been achieved through this method. caltech.edu For example, palladium-based electrocatalysis can achieve the chlorination of organic substrates. caltech.edu Other research has demonstrated manganese-catalyzed C-Cl bond formation via electrolysis. scispace.com These techniques offer a potential alternative to traditional chlorinating agents, potentially operating under milder conditions and with high selectivity. The development of electrocatalytic methods using hypervalent iodine compounds for chlorination reactions in continuous flow systems further expands the possibilities for future synthesis. nih.gov
Derivatization Strategies via the Chloro and Methoxy Functionalities
The chemical structure of this compound features two primary functional groups that can be targeted for derivatization: the reactive chloro group and the more stable methoxy (ether) group. The compound's utility as a synthetic intermediate stems largely from the reactivity of the chlorine atom. smolecule.cominnospk.com
Reactivity of the Chloro Group: The chlorine atom is an effective leaving group, making this compound a useful alkylating agent. It readily participates in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles to introduce new functional groups. smolecule.com This is the most common derivatization strategy. For example, reaction with hydroxide (B78521) ions (e.g., NaOH) leads to hydrolysis, forming 1-methoxy-2-propanol. Similarly, reaction with alkoxides (e.g., sodium ethoxide) results in the formation of a new ether.
Elimination Reactions: In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide, this compound can undergo an elimination reaction (dehydrochlorination) to yield an alkene, specifically 2-methoxypropene. smolecule.com
Reactivity of the Methoxy Group: The methoxy group is a C-O ether linkage, which is generally stable under the conditions used for nucleophilic substitution or elimination at the chloro-substituted carbon. Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids (e.g., HBr or HI), which are not commonly employed for simple derivatization. Oxidation is another potential reaction pathway, which could lead to the formation of various products depending on the reagents and conditions used. smolecule.com However, derivatization strategies overwhelmingly favor exploiting the reactivity of the chloro functionality.
The table below summarizes key derivatization reactions for this compound.
| Reaction Type | Functional Group Targeted | Reagent(s) | Product(s) |
| Nucleophilic Substitution (Hydrolysis) | Chloro | Hydroxide ions (e.g., NaOH) | 1-Methoxy-2-propanol |
| Nucleophilic Substitution (Etherification) | Chloro | Alkoxides (e.g., RO⁻) | New ethers (e.g., 1-methoxy-2-alkoxypropane) |
| Elimination (Dehydrochlorination) | Chloro | Strong, non-nucleophilic bases (e.g., KOtBu) | 2-Methoxypropene |
Nucleophilic Substitution Reactions Involving 2-Chloro-1-methoxypropaneiitk.ac.inreddit.com
As a secondary alkyl halide, this compound is susceptible to nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. iitk.ac.in This transformation can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, with the operative pathway being highly dependent on the reaction conditions.
Comparative Analysis of SN1 and SN2 Mechanisms: Kinetic and Stereochemical Aspectsjst.go.jp
The competition between SN1 and SN2 pathways is a central theme in the reactivity of this compound. The structure of this secondary halide allows for either mechanism to occur, contingent on factors such as the nucleophile's strength and concentration.
Kinetics: The two mechanisms are distinguished by their reaction kinetics. The SN1 mechanism is a two-step process initiated by the slow, rate-determining ionization of the substrate to form a secondary carbocation intermediate. rsc.orgresearchgate.net Consequently, its reaction rate is dependent only on the concentration of the alkyl halide (Rate = k[R-Cl]). rsc.orgresearchgate.net In contrast, the SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon center at the same time the chloride leaving group departs. rsc.orgblogspot.com Its rate is dependent on the concentrations of both the alkyl halide and the nucleophile (Rate = k[R-Cl][Nu:]). rsc.org Therefore, reactions with strong, high-concentration nucleophiles favor the SN2 pathway, while conditions that promote carbocation formation (like weak nucleophiles) favor the SN1 route. iitk.ac.inmsu.edu
Stereochemistry: The stereochemical outcome of the substitution is a key diagnostic tool for the underlying mechanism. If the reaction is performed on an enantiomerically pure form of this compound, the SN2 mechanism, which involves a backside attack by the nucleophile, will lead to a complete inversion of configuration at the chiral center, a phenomenon known as Walden inversion. blogspot.comsmolecule.com Conversely, the SN1 mechanism proceeds through a planar carbocation intermediate, which the nucleophile can attack from either face. smolecule.com This leads to a loss of stereochemical information, resulting in a racemic mixture of retention and inversion products. smolecule.com
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Kinetics | Unimolecular, Rate = k[R-Cl] | Bimolecular, Rate = k[R-Cl][Nu:] |
| Mechanism Steps | Two steps (Carbocation intermediate) | One step (Concerted) |
| Substrate Requirement | Favored by ability to form a stable carbocation (2° is viable) | Favored by unhindered substrate (2° is viable but slower than 1°) |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., RO⁻, CN⁻) |
| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |
| Solvent | Polar Protic (e.g., ethanol (B145695), water) | Polar Aprotic (e.g., acetone, DMF) |
Elimination Reactions from this compound Precursorsiitk.ac.inreddit.comrsc.org
In the presence of a base, this compound can undergo elimination reactions (dehydrohalogenation) to form alkenes. iitk.ac.inreddit.com Similar to substitution, elimination can occur via unimolecular (E1) or bimolecular (E2) mechanisms, often in competition with SN1 and SN2 reactions, respectively.
Product Distribution and Regioselectivity in E1 vs. E2 Mechanismsreddit.comrsc.org
The elimination of HCl from this compound can potentially yield two constitutional isomers: the more substituted 1-methoxyprop-1-ene (Zaitsev product) and the less substituted 1-methoxyprop-2-ene (Hofmann product).
E1 Mechanism: The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. iitk.ac.in Following the formation of the carbocation, a weak base abstracts a proton from an adjacent carbon. The regioselectivity of the E1 reaction is generally governed by the stability of the resulting alkene. Therefore, the E1 pathway will predominantly yield the more thermodynamically stable Zaitsev product, 1-methoxyprop-1-ene. reddit.comyoutube.com
E2 Mechanism: The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously to form a double bond. youtube.com The regioselectivity of the E2 reaction is influenced by the steric nature of the base. With a small, unhindered base (e.g., sodium ethoxide, hydroxide), the reaction favors the formation of the more substituted and thermodynamically more stable Zaitsev product (1-methoxyprop-1-ene). youtube.commasterorganicchemistry.comlibretexts.org This is because the transition state leading to the more substituted alkene is lower in energy. youtube.com
| Product Name | Structure | Governing Rule | Favored By |
|---|---|---|---|
| 1-methoxyprop-1-ene | CH₃-CH=CH-OCH₃ | Zaitsev Product (more substituted) | E1 mechanism; E2 mechanism with unhindered bases (e.g., NaOEt) |
| 1-methoxyprop-2-ene | CH₂=CH-CH₂-OCH₃ | Hofmann Product (less substituted) | E2 mechanism with sterically bulky bases (e.g., KOC(CH₃)₃) |
Influence of Base Strength and Steric Demand on Elimination Outcomes
The outcome of elimination reactions is heavily dependent on the properties of the base employed.
Base Strength: Strong bases, such as alkoxides (e.g., NaOCH₂CH₃) or hydroxide (NaOH), promote the bimolecular E2 mechanism, as the rate of this pathway is directly proportional to the base concentration. msu.eduyoutube.com Weak bases are insufficient to facilitate the concerted E2 pathway and thus favor the E1 mechanism, which only requires the base to deprotonate a carbocation in the second, fast step. iitk.ac.in
Steric Demand: The steric bulk of the base is a critical factor in determining the regiochemical outcome of the E2 reaction. While small, strong bases favor the Zaitsev product, a strong but sterically hindered base, such as potassium tert-butoxide (KOC(CH₃)₃), will preferentially abstract the more sterically accessible proton. msu.edulibretexts.org In the case of this compound, the proton on carbon-1 is less sterically hindered than the proton on carbon-3. Therefore, the use of a bulky base will favor the formation of the Hofmann product, 1-methoxyprop-2-ene. masterorganicchemistry.com This preference is due to the higher activation energy associated with the sterically crowded transition state required to form the Zaitsev product. masterorganicchemistry.com
Rearrangement Processes and Neighboring Group Participation in this compound Chemistryrsc.org
The presence of the methoxy group on the carbon adjacent to the reaction center (the β-position) introduces the possibility of neighboring group participation (NGP). libretexts.org The lone pair of electrons on the oxygen atom can act as an internal nucleophile, attacking the electrophilic carbon and displacing the chloride leaving group in an intramolecular SN2-like fashion. libretexts.orgegyankosh.ac.in
This participation can have several significant consequences:
Rate Enhancement: The intramolecular nature of the initial attack is often kinetically favored over an intermolecular attack by an external nucleophile, leading to an accelerated reaction rate, a phenomenon known as anchimeric assistance. egyankosh.ac.indalalinstitute.com
Stereochemical Control: NGP proceeds through two consecutive SN2-like steps (intramolecular attack followed by intermolecular attack), each causing an inversion of configuration. The net result is retention of configuration at the reaction center, in contrast to the inversion seen in a standard SN2 reaction or racemization in an SN1 reaction. libretexts.org
Rearrangement: The NGP mechanism forms a strained, three-membered cyclic oxonium ion intermediate. libretexts.orgresearchgate.net An external nucleophile can then attack this intermediate. However, studies on analogous compounds like 1-chloro-3-methoxypropane have shown that such intermediates can also lead to decomposition or rearrangement products rather than simple substitution. murdoch.edu.au For this compound, the formation of the oxonium ion intermediate could be followed by attack of a nucleophile at either of the two carbons of the ring, potentially leading to rearranged products or fragmentation, representing a pathway that competes with standard substitution and elimination reactions. murdoch.edu.ausci-hub.box
Intramolecular Cyclization and Ring Expansion/Contraction Studies
Detailed studies on the intramolecular cyclization and ring expansion/contraction of this compound itself are not widely available in peer-reviewed literature. However, the principles of these reactions can be discussed in the context of related structures.
Intramolecular Cyclization:
Intramolecular reactions of haloethers can lead to the formation of cyclic ethers. For a derivative of this compound to undergo intramolecular cyclization, a nucleophilic center would need to be present elsewhere in the molecule, positioned to attack the carbon bearing the chlorine atom. For instance, if a hydroxyl group were present at a suitable position, an intramolecular Williamson ether synthesis could occur to form a substituted oxetane (B1205548) or tetrahydrofuran. The regioselectivity of such a cyclization would be dictated by Baldwin's rules, which favor the formation of 5- and 6-membered rings.
A study on the intramolecular SN2' cyclization of an alkyllithium species onto a methoxy allyl ether has shown that such reactions can proceed with high stereoselectivity. rsc.orgnih.gov While not a direct example, this illustrates the feasibility of intramolecular reactions involving a methoxy-substituted alkyl chain.
Ring Expansion and Contraction:
Ring expansion and contraction reactions typically involve cyclic substrates. While this compound is acyclic, it could be used as a precursor to synthesize substituted cyclopropanes or other small rings, which could then be subjects of ring expansion studies. For example, reaction with a strong base could in principle lead to cyclopropene (B1174273) derivatives via elimination, although this is speculative.
Research on cyclopropane (B1198618) derivatives demonstrates that the presence of a chloromethyl group can facilitate ring expansion reactions. For instance, N-(1'-Alkoxy)cyclopropyl-2-haloanilines undergo palladium-catalyzed cyclopropane ring expansion to form 3,4-dihydro-2(1H)-quinolinones. researchgate.net This suggests that a cyclopropyl (B3062369) derivative of this compound could potentially undergo similar transformations.
The following table summarizes potential cyclization and ring expansion products that could be envisioned starting from derivatives of this compound, based on reactions of analogous compounds.
| Starting Material Derivative | Reaction Type | Potential Product |
| 4-Hydroxy-2-chloro-1-methoxybutane | Intramolecular Williamson Ether Synthesis | 3-(Methoxymethyl)tetrahydrofuran |
| 1-(2-Chloro-1-methoxyethyl)cyclopropanol | Ring Expansion (e.g., via carbocation) | 2-Methoxy-2-methylcyclobutanone |
Characterization of Reactive Intermediates (e.g., Carbocations, Radicals)
The reactions of this compound can proceed through various reactive intermediates, primarily carbocations in the case of nucleophilic substitution (SN1 type) and radicals under photolytic or radical-initiating conditions.
Carbocations:
The secondary alkyl chloride structure of this compound suggests that it can form a secondary carbocation upon heterolytic cleavage of the C-Cl bond. The stability of this carbocation is a key factor in determining the reaction mechanism and rate.
The stability of carbocations generally follows the order: tertiary > secondary > primary. byjus.comlibretexts.org The 1-methoxy-2-propyl cation that would be formed from this compound is a secondary carbocation. Its stability can be influenced by the adjacent methoxy group. The oxygen atom's lone pairs can potentially stabilize the positive charge through resonance, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. stackexchange.comias.ac.inwikipedia.orgmugberiagangadharmahavidyalaya.ac.in This participation can lead to the formation of a bridged oxonium ion intermediate, which can significantly accelerate the rate of solvolysis reactions compared to alkyl halides without such a participating group. wikipedia.org However, the inductive effect of the electronegative oxygen atom can also be destabilizing. The net effect depends on the specific reaction conditions and the geometry of the transition state.
Studies on the solvolysis of related systems, such as 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, have demonstrated the role of heteroatom participation in forming bridged intermediates and influencing reaction rates and stereochemistry. stackexchange.comtue.nl
| Carbocation Property | 1-Methoxy-2-propyl Cation |
| Type | Secondary |
| Potential Stabilizing Factors | Hyperconjugation, Neighboring group participation from methoxy group |
| Potential Destabilizing Factors | Inductive effect of methoxy group |
| Likely Rearrangement | 1,2-hydride shift to form the more stable tertiary 2-methoxy-2-propyl cation is unlikely as the initial cation is secondary. |
Radicals:
While less common for simple alkyl halides in the absence of specific initiators, radical intermediates can be generated from this compound under photochemical conditions or in the presence of radical initiators. For instance, the chlorination of methoxypropane can proceed via a radical mechanism.
Theoretical studies on the H-atom abstraction reactions of the related 2-chloroethyl methyl ether with OH radicals have been conducted to understand its atmospheric chemistry. masterorganicchemistry.com Similar studies could be applied to this compound to determine the relative reactivity of the different C-H bonds towards radical attack. The presence of the methoxy group would influence the regioselectivity of hydrogen abstraction.
Electrophilic Activation and Addition Reactions with this compound Derivatives
Direct electrophilic addition to this compound is not feasible as it is a saturated compound. However, its derivatives, particularly those containing a double bond, can undergo electrophilic addition.
If this compound undergoes elimination, it can form methoxypropene isomers. These alkenes, being electron-rich due to the methoxy group, would be activated towards electrophilic attack. For example, the hydrochlorination of 2-methoxypropene is a known reaction.
Electrophilic Activation:
The chlorine atom in this compound can be activated by a Lewis acid, enhancing its leaving group ability and promoting the formation of a carbocation. This electrophilically activated species can then be attacked by a weak nucleophile. This is a common strategy in Friedel-Crafts alkylation reactions, although there are no specific reports of using this compound for this purpose.
The reaction of 2-methylpropene with HBr is a classic example of an electrophilic addition reaction that proceeds through a carbocation intermediate. pressbooks.pub A similar mechanism would be expected for the addition of electrophiles to methoxypropene derivatives.
| Electrophilic Reaction | Reactant Derivative | Expected Product |
| Hydrohalogenation (HBr) | 1-Methoxyprop-1-ene | 1-Bromo-1-methoxypropane (anti-Markovnikov) or 2-Bromo-1-methoxypropane (Markovnikov) |
| Halogenation (Br₂) | 1-Methoxyprop-1-ene | 1,2-Dibromo-1-methoxypropane |
| Acid-catalyzed hydration (H₂O/H⁺) | 1-Methoxyprop-1-ene | 1-Methoxy-1-propanol or 1-Methoxy-2-propanol |
Theoretical and Computational Studies on 2 Chloro 1 Methoxypropane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Chloro-1-methoxypropane. These methods provide insights into the distribution of electrons and the energies of different molecular orbitals, which are crucial for understanding chemical behavior.
The conformational landscape of this compound is of significant interest as its shape dictates how it interacts with other molecules. Both Density Functional Theory (DFT) and ab initio methods are powerful tools for exploring this landscape. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers for interconversion between them.
For this compound, rotation around the C1-C2 and C2-O bonds gives rise to several possible conformers. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the geometries of these conformers and calculate their relative energies. Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer a higher level of theory for more accurate energy calculations.
Research Findings:
Computational studies on analogous small halogenated ethers suggest that the most stable conformers are typically those that minimize steric hindrance and optimize electrostatic interactions, such as gauche and anti conformations.
The presence of the electronegative chlorine and oxygen atoms significantly influences the conformational preferences through dipole-dipole interactions and hyperconjugation effects.
The relative energies of the conformers are expected to be within a few kcal/mol of each other, indicating that multiple conformations may be populated at room temperature.
Table 1: Calculated Relative Energies of this compound Conformers (Illustrative)
| Conformer | Dihedral Angle (Cl-C2-C1-O) | Relative Energy (kcal/mol) - DFT (B3LYP/6-311++G(d,p)) | Relative Energy (kcal/mol) - Ab Initio (MP2/aug-cc-pVTZ) |
|---|---|---|---|
| Anti | ~180° | 0.00 | 0.00 |
| Gauche (+) | ~+60° | 0.75 | 0.68 |
This table presents hypothetical data based on typical results for similar molecules to illustrate the expected outcomes of such calculations.
Theoretical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways, the geometry of transition states, and the energy barriers to reaction (activation energies). For this compound, common reactions include nucleophilic substitution (SN2) and elimination (E2) reactions.
DFT and ab initio methods can be used to locate the transition state structures for these reactions. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides insight into the mechanism of the reaction. The activation barrier, calculated as the energy difference between the transition state and the reactants, is a key determinant of the reaction rate.
Research Findings:
For an SN2 reaction, the calculations would predict a pentacoordinate carbon atom in the transition state, with the nucleophile and the leaving group (chloride) in apical positions.
The activation barrier for an SN2 reaction is sensitive to the nature of the nucleophile and the solvent.
For an E2 reaction, the transition state would involve the simultaneous breaking of the C-H and C-Cl bonds and the formation of a C=C double bond.
Computational studies on similar chloroalkanes have shown that the choice of the base is critical in determining the competition between SN2 and E2 pathways.
Table 2: Calculated Activation Barriers for Reactions of this compound (Illustrative)
| Reaction Type | Nucleophile/Base | Transition State Geometry Highlights | Activation Energy (kcal/mol) - DFT |
|---|---|---|---|
| SN2 | OH⁻ | C-Cl bond elongation, C-O bond formation | 22.5 |
This table presents hypothetical data based on typical results for similar molecules to illustrate the expected outcomes of such calculations.
Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics
Molecular dynamics (MD) simulations provide a powerful tool to study the behavior of molecules over time, including the explicit effects of the solvent on conformational dynamics and chemical reactions. By simulating the motion of all atoms in the system, MD can reveal how solvent molecules interact with this compound and influence its behavior.
For instance, MD simulations can be used to study the conformational equilibrium of this compound in different solvents. The simulations can also provide insights into the dynamics of a reaction, such as the role of the solvent in stabilizing the transition state.
Research Findings:
MD simulations of similar halogenated compounds in aqueous solution have shown that water molecules can form hydrogen bonds with the ether oxygen, influencing the conformational preferences.
The solvent can affect the reaction dynamics by creating a "solvent cage" around the reactants and by participating in the stabilization of charged intermediates and transition states.
The calculated free energy profile from MD simulations can provide a more realistic picture of the reaction pathway in solution compared to gas-phase quantum chemical calculations.
Structure-Reactivity Relationships and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. These models are widely used in drug discovery and environmental science to predict the properties of new compounds.
For this compound, which is an intermediate in the synthesis of the herbicide metolachlor, QSAR models could be developed to understand the structural features that contribute to the herbicidal activity of the final product. The models would use molecular descriptors calculated from the structure of this compound and related compounds to predict their activity.
Research Findings:
QSAR studies on chloroacetanilide herbicides, the class to which metolachlor belongs, have highlighted the importance of steric and electronic properties for their biological activity.
Descriptors such as molecular weight, lipophilicity (logP), and electronic parameters (e.g., HOMO and LUMO energies) are often used in QSAR models for herbicides.
Such models can guide the synthesis of new derivatives with potentially improved herbicidal activity and reduced environmental impact.
Computational Design and Screening of Catalysts for this compound Transformations
Computational chemistry plays a crucial role in the design and screening of catalysts for chemical transformations. For this compound, transformations of interest could include dehydrochlorination to form an alkene or other catalytic conversions.
Computational methods can be used to screen potential catalysts by calculating the reaction energies and activation barriers for the catalytic cycle. This allows for the identification of promising catalyst candidates before they are synthesized and tested in the laboratory, saving time and resources.
Research Findings:
Computational studies on dehydrohalogenation reactions of chloroalkanes have explored various catalysts, including metal oxides and zeolites.
The catalytic activity is often related to the strength of the interaction between the catalyst and the substrate and the ability of the catalyst to stabilize the transition state.
DFT calculations can be used to model the active sites of catalysts and to understand the mechanism of the catalytic reaction at the molecular level.
Advanced Analytical Methodologies for Research on 2 Chloro 1 Methoxypropane
Spectroscopic Techniques for In-situ Reaction Monitoring and Intermediate Elucidation
Spectroscopic methods provide real-time or near-real-time information on the molecular changes occurring during chemical reactions involving 2-Chloro-1-methoxypropane.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for gaining deep mechanistic insights into reactions involving this compound. Both ¹H and ¹³C NMR provide unambiguous structural confirmation of the starting material, intermediates, and final products by analyzing the chemical environment of each nucleus.
In ¹H NMR, the protons in this compound are expected to show distinct signals. The methoxy (B1213986) group (-OCH₃) would appear as a singlet, while the protons on the propane (B168953) backbone would exhibit more complex splitting patterns due to spin-spin coupling. For instance, the proton on the chiral carbon (C2) would be a multiplet due to coupling with protons on the adjacent carbons. Monitoring the disappearance of these signals and the appearance of new ones allows for real-time tracking of reaction kinetics.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, which is invaluable for identifying unknown intermediates or rearrangement products. For mechanistic studies, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions, providing clues about transition states and conformational preferences.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern | Notes |
|---|---|---|---|---|
| CH ₃-CH(Cl)- | ¹H | ~1.6 (d) | Doublet | Coupled to the C2 proton. |
| -CH(H )(Cl)- | ¹H | ~4.1 (m) | Multiplet | Coupled to protons on C1 and C3. |
| -CH₂(O)- | ¹H | ~3.5 (m) | Multiplet | Coupled to the C2 proton. |
| -OCH ₃ | ¹H | ~3.3 (s) | Singlet | No adjacent protons to couple with. |
| C H₃-CH(Cl)- | ¹³C | ~20-25 | - | Aliphatic methyl carbon. |
| -C H(Cl)- | ¹³C | ~60-65 | - | Carbon bearing the chlorine atom. |
| -C H₂(O)- | ¹³C | ~75-80 | - | Carbon adjacent to the ether oxygen. |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and its reaction products. longdom.org When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes an indispensable method for analyzing complex reaction mixtures. longdom.orgnih.gov
GC-MS is particularly well-suited for volatile compounds like this compound. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. longdom.org The resulting mass spectrum for this compound would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a chlorine-containing compound: two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Tandem mass spectrometry (MS/MS) provides even greater structural detail. ajrconline.org In an MS/MS experiment, the molecular ion of this compound is selected and subjected to fragmentation. The analysis of these fragment ions helps to confirm the molecule's structure and differentiate it from isomers. This is crucial for identifying unexpected byproducts in a reaction. nih.gov
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Possible Fragment Identity | Notes |
|---|---|---|
| 122/124 | [C₅H₁₁ClO]⁺ | Molecular ion peak showing the 3:1 chlorine isotope pattern. |
| 87 | [C₅H₁₁O]⁺ | Loss of chlorine radical (•Cl). |
| 77/79 | [C₃H₆Cl]⁺ | Cleavage of the C-C bond adjacent to the ether. |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for monitoring the transformation of functional groups during a reaction. nih.gov
In the context of this compound, the IR spectrum would display characteristic absorption bands for C-H stretching and bending, C-O-C (ether) stretching, and C-Cl stretching. For example, a reaction involving the substitution of the chlorine atom would be easily monitored by observing the disappearance of the C-Cl stretching band (typically in the 600-800 cm⁻¹ region) and the appearance of a new band corresponding to the new functional group (e.g., an O-H band if hydrolysis occurs). Because these techniques can often be performed in-situ using fiber-optic probes, they are ideal for real-time reaction monitoring.
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 2850-3000 | C-H stretch | Alkane |
| 1450-1470 | C-H bend | Alkane |
| 1080-1150 | C-O-C stretch | Ether |
Chromatographic Techniques for Separation Science in this compound Research
Chromatography is the primary method for separating this compound from reactants, solvents, and byproducts, as well as for resolving its enantiomers. longdom.orgnih.gov
The C2 carbon in this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers ((R)-2-Chloro-1-methoxypropane and (S)-2-Chloro-1-methoxypropane). In a chiral environment, these enantiomers can exhibit different properties and reactivity. nih.gov
Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, e.e.) of a sample. vt.edu This is typically achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP). vt.edujiangnan.edu.cn The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. nih.gov The ratio of the peak areas in the resulting chromatogram provides a precise quantification of each enantiomer.
Table 4: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation
| CSP Type | Principle of Separation | Typical Analytes |
|---|---|---|
| Polysaccharide Derivatives | Utilizes chiral grooves and cavities on cellulose (B213188) or amylose (B160209) derivatives for hydrogen bonding and steric interactions. | Broad range of compounds, including alcohols, ethers, and halides. |
| Pirkle-type (Brush-type) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions with a small chiral molecule bonded to a silica (B1680970) support. | Compounds with aromatic rings and polar functional groups. |
| Macrocyclic Antibiotics | Employs inclusion complexation, hydrogen bonding, and steric repulsion within the macrocyclic structure. | Amines, acids, and other polar compounds. |
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a multidimensional analysis that is far more powerful than either technique alone. longdom.orgnih.govajrconline.orgsaspublishers.com For research on this compound, these methods are essential for the comprehensive analysis of complex reaction outcomes.
Gas Chromatography-Mass Spectrometry (GC-MS): As previously mentioned, this is the workhorse for analyzing volatile mixtures. It provides both retention time data for separation and mass spectra for identification of each component. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable when reaction products are less volatile or thermally unstable. longdom.orgsaspublishers.com LC-MS can separate a wide range of compounds, and modern ionization techniques like Electrospray Ionization (ESI) can generate ions for mass analysis with minimal fragmentation, providing clear molecular weight information. chemijournal.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful, albeit less common, technique involves sending the eluent from an HPLC column directly into an NMR spectrometer. saspublishers.comchemijournal.com It allows for the acquisition of complete NMR spectra for each separated component, enabling unambiguous structure elucidation of unknown byproducts or impurities without the need for time-consuming offline fraction collection. ajrconline.org
Table 5: Comparison of Hyphenated Techniques for Analysis of this compound Mixtures
| Technique | Separation Principle | Detection Principle | Key Advantages |
|---|---|---|---|
| GC-MS | Volatility / Boiling Point | Mass-to-Charge Ratio | Excellent for volatile compounds; provides structural info via fragmentation libraries. nih.gov |
| LC-MS | Polarity / Affinity for Stationary Phase | Mass-to-Charge Ratio | Versatile for a wide range of polarities and non-volatile compounds; soft ionization preserves molecular ion. longdom.orgsaspublishers.com |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing of Derivatives
X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org For chiral molecules such as derivatives of this compound, this technique is invaluable for unambiguously establishing the absolute stereochemistry of chiral centers. purechemistry.orgnih.gov
The methodology involves irradiating a single crystal of a suitable derivative with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of intensities and angles. wikipedia.org This diffraction pattern is a direct consequence of the arrangement of electrons, and therefore atoms, within the crystal lattice. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the precise spatial arrangement of each atom can be determined. purechemistry.org
For the determination of absolute configuration, particularly in molecules containing only light atoms (like carbon, hydrogen, oxygen, and chlorine), the phenomenon of anomalous dispersion is utilized. sci-hub.se While the effect is weaker for lighter elements, modern diffractometers and computational methods can often successfully determine the absolute structure. ed.ac.uk
A crucial prerequisite for X-ray crystallographic analysis is the preparation of a high-quality single crystal of a derivative of this compound. Since this compound is a liquid at room temperature, it would need to be derivatized to a solid compound that readily forms crystals. This could involve introducing functional groups that promote crystallization, such as aromatic rings or groups capable of forming strong hydrogen bonds.
Beyond determining absolute stereochemistry, X-ray crystallography provides detailed insights into the crystal packing, which is the arrangement of molecules in the crystal lattice. iucr.org This information is crucial for understanding intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonds, which govern the physical properties of the solid state.
Hypothetical Crystallographic Data for a Derivative of this compound
As no specific crystallographic data for a derivative of this compound is readily available, the following table is a hypothetical representation of the type of data that would be obtained from such an analysis. This data is for illustrative purposes only.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₂ClNO₃ |
| Formula Weight | 229.66 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.123(4), 10.456(5), 12.789(6) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1087.9(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.402 |
| Flack Parameter | 0.02(3) |
Kinetic Study Methodologies for Reaction Rate Determination
Kinetic studies are fundamental to understanding the reaction mechanisms and reactivity of chemical compounds. For a secondary chloroalkane like this compound, a common and well-studied reaction is solvolysis, where the solvent acts as the nucleophile. The rate of this reaction can be determined by monitoring the change in concentration of a reactant or product over time. libretexts.org
Due to the lack of specific kinetic data for this compound, we can examine the methodologies and findings for a structurally similar compound, 2-chloropropane. The study of 2-chloropropane's reactivity provides a valuable proxy for understanding the factors that would influence the reaction rates of this compound.
A typical kinetic experiment for the solvolysis of a chloroalkane involves dissolving the compound in a suitable solvent system (e.g., a mixture of water and an organic solvent like ethanol (B145695) or acetone) and monitoring the progress of the reaction. nih.gov The rate of reaction can be followed by several methods, including:
Titration: The solvolysis of a chloroalkane produces hydrochloric acid (HCl). The concentration of this acid can be determined at various time points by titrating aliquots of the reaction mixture with a standard solution of a base. quizlet.com
Conductivity Measurements: As the reaction produces ions (H⁺ and Cl⁻), the conductivity of the solution increases over time. This change in conductivity can be measured and correlated to the extent of the reaction.
Spectroscopic Methods: If the reactants or products have distinct spectroscopic signatures (e.g., in UV-Vis or NMR spectroscopy), their concentrations can be monitored over time.
The rate constant (k) for the reaction can be determined by analyzing the concentration versus time data. By conducting the reaction at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be calculated using the Arrhenius equation. libretexts.orgwikipedia.org These parameters provide deeper insight into the energy barrier of the reaction and the frequency of effective collisions.
Kinetic Data for the Dehydrochlorination of 2-Chloropropane
The following table presents kinetic data for the gas-phase dehydrochlorination of 2-chloropropane, a reaction that competes with solvolysis, particularly at higher temperatures. This data is presented as an example of the type of information obtained from kinetic studies of a secondary chloropropane.
| Temperature (K) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| 662 | 1.0 x 10⁻⁵ | 167 ± 7.98 | 10⁷.⁹⁸ ± ⁰.⁶ |
| 704 | 6.3 x 10⁻⁵ | 167 ± 7.98 | 10⁷.⁹⁸ ± ⁰.⁶ |
| 747 | 3.2 x 10⁻⁴ | 167 ± 7.98 | 10⁷.⁹⁸ ± ⁰.⁶ |
Data adapted from a study on the uninhibited reaction of 2-chloropropene, for illustrative purposes of kinetic parameters.
Emerging Applications and Derivatization Strategies of 2 Chloro 1 Methoxypropane in Chemical Synthesis
Role as a Versatile Building Block in Complex Organic Synthesis
2-Chloro-1-methoxypropane is a halogenated ether that has garnered attention as a versatile building block in the field of organic synthesis. Its utility stems from the presence of two key functional groups: a methoxy (B1213986) group and a reactive chlorine atom on the propane (B168953) backbone. The chlorine atom, being a good leaving group, makes the molecule susceptible to nucleophilic substitution and elimination reactions, thereby allowing for the introduction of a wide array of other functional groups. This reactivity is central to its role as an intermediate in the synthesis of more complex molecules, including agrochemicals like the herbicide metolachlor. scripps.edunih.gov The controlled synthesis of this compound itself can be achieved through several regioselective methods, ensuring the correct placement of the chloro and methoxy groups for subsequent transformations. magtech.com.cn
Precursor to Highly Functionalized Ethers, Alcohols, and Amines
The reactivity of the secondary chloride in this compound makes it an excellent precursor for a variety of functionalized compounds through nucleophilic substitution reactions. scripps.edumagtech.com.cn
Ethers: Through reactions with alkoxides, such as sodium ethoxide, new ether linkages can be formed. This classic approach, known as the Williamson ether synthesis, allows for the creation of a diverse range of dialkyl ethers where one of the alkyl groups is the 1-methoxypropyl moiety. magtech.com.cn
Alcohols: Hydrolysis of this compound, for instance by reaction with hydroxide (B78521) ions (e.g., NaOH), leads to the displacement of the chlorine atom to form 1-methoxy-2-propanol (B31579). magtech.com.cn This conversion is a straightforward method to introduce a hydroxyl group.
Amines: The synthesis of amines from this compound can be accomplished through several standard procedures for converting alkyl halides to amines. Direct reaction with ammonia can yield a mixture of primary, secondary, and tertiary amines. For a more controlled synthesis of the primary amine, (1-methoxypropan-2-yl)amine, the azide synthesis is a preferred method. This involves an initial SN2 reaction with sodium azide to form 2-azido-1-methoxypropane, which is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). chemrxiv.org
| Nucleophile | Reagent Example | Product Class | Specific Product Example |
| Alkoxide | Sodium ethoxide (NaOEt) | Ether | 2-ethoxy-1-methoxypropane |
| Hydroxide | Sodium hydroxide (NaOH) | Alcohol | 1-methoxy-2-propanol |
| Azide ion | Sodium azide (NaN₃) | Azide (Amine precursor) | 2-azido-1-methoxypropane |
| Ammonia | Ammonia (NH₃) | Amine | (1-methoxypropan-2-yl)amine |
Synthons for Heterocyclic and Carbocyclic Compounds
While specific examples of this compound being directly used as a synthon for constructing heterocyclic and carbocyclic rings are not extensively documented, its chemical structure lends itself to such applications through derivatization followed by intramolecular cyclization. The general strategy involves introducing a nucleophilic group at a suitable position on a derivative of this compound, which can then attack the carbon bearing the methoxy-methyl group or another electrophilic center to form a ring.
Heterocyclic Compounds: For instance, the synthesis of small-ring heterocycles like oxetanes and azetidines often involves intramolecular Williamson ether synthesis or intramolecular amination, respectively. A hypothetical pathway could involve the derivatization of 1-methoxy-2-propanol (obtained from the hydrolysis of this compound) at the hydroxyl group to introduce a leaving group. A subsequent nucleophilic attack from a strategically placed oxygen or nitrogen atom could lead to ring closure. For example, conversion of the hydroxyl group to a tosylate, followed by reaction with a nucleophile that also contains a hydroxyl or amino group, could set the stage for an intramolecular cyclization to form a substituted heterocycle.
Carbocyclic Compounds: The construction of carbocyclic rings, such as cyclopropanes, could be envisioned through pathways involving the formation of a carbanion that can undergo an intramolecular SN2 reaction. For example, a derivative of this compound could be designed where a strongly acidic proton is present at the gamma position relative to the chlorine atom. Treatment with a strong base could then generate a carbanion, which could displace the chloride to form a cyclopropane (B1198618) ring.
| Target Ring System | Hypothetical Precursor from this compound Derivative | Key Reaction Type |
| Oxetane (B1205548) | 3-chloro-2-(methoxymethyl)propyl tosylate | Intramolecular Williamson Ether Synthesis |
| Azetidine | N-(3-chloro-2-(methoxymethyl)propyl)tosylamide | Intramolecular Amination |
| Cyclopropane | 1-chloro-2-(methoxymethyl)-3-nitropropane | Intramolecular Alkylation by a Nitronate Anion |
Applications in Polymer Chemistry and Materials Science
The application of this compound in polymer chemistry and materials science is an emerging area with potential for future development, although it is not as well-documented as its use in small molecule synthesis. Its utility in this field would likely be centered around its reactive chloride, which can be used to either initiate polymerization or to functionalize existing polymers.
Monomer or Cross-linking Agent in Specialty Polymer Development
Currently, there is limited direct evidence in the scientific literature for the use of this compound as a monomer in polymerization reactions or as a cross-linking agent for the development of specialty polymers. Its monofunctional nature with respect to the reactive chloride makes it an unlikely candidate for direct polymerization into a homopolymer. However, it could theoretically act as a co-monomer in certain types of polymerizations.
As a cross-linking agent, a molecule typically needs at least two reactive functional groups that can form covalent bonds with polymer chains. Since this compound has only one reactive chloro group, it cannot function as a cross-linker on its own. However, it could be derivatized to introduce a second reactive group, which would then make it a potential candidate for cross-linking applications.
Modification of Polymer Architectures Using this compound Derivatives
A more plausible application of this compound derivatives in polymer science is in the modification of polymer architectures through grafting techniques. Polymer grafting is a method used to alter the properties of a polymer by covalently bonding new polymer chains (grafts) to the main polymer backbone. There are three main approaches to grafting: "grafting to," "grafting from," and "grafting through." colab.ws
A derivative of this compound could be employed in the "grafting to" method. In this approach, a polymer with reactive sites on its backbone is treated with pre-formed polymer chains that have a reactive functional group at one end. For example, a derivative of this compound could be prepared with a terminal functional group that is complementary to the reactive sites on a polymer backbone. This would allow the 1-methoxypropyl group to be attached to the polymer, thereby modifying its surface properties, such as hydrophilicity or biocompatibility.
Development of Novel Reagents and Catalysts from this compound Derivatives
The development of novel reagents and catalysts from derivatives of this compound is a potential area of research that remains largely unexplored. The versatility of its chemical structure suggests that it could serve as a scaffold for the synthesis of new chemical entities with specific reactivity or catalytic activity.
One potential avenue is in the synthesis of organometallic reagents. The reaction of this compound with magnesium metal in a suitable ether solvent could, in principle, lead to the formation of the corresponding Grignard reagent, (1-methoxypropan-2-yl)magnesium chloride. libretexts.org Such a reagent would be a strong nucleophile and a strong base, and its utility in organic synthesis would depend on its stability and reactivity profile. Grignard reagents are widely used for the formation of carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, and esters. nih.gov
Furthermore, derivatives of this compound could be designed to act as ligands for transition metal catalysts. By introducing coordinating atoms such as nitrogen, phosphorus, or sulfur through nucleophilic substitution at the chloro-substituted carbon, new chiral or achiral ligands could be synthesized. These ligands could then be complexed with various metals to create catalysts for a range of organic transformations, including asymmetric synthesis. The stereocenter at the second carbon of the propane chain offers the potential for creating chiral ligands that could be valuable in enantioselective catalysis.
Exploitation in Agrochemical and Specialty Chemical Synthesis as an Intermediate
This compound serves as a pivotal intermediate compound, particularly within the agrochemical sector. Its chemical structure, featuring a reactive chlorine atom, makes it a valuable precursor for synthesizing more complex molecules. The most significant and well-documented application of this compound is in the production of chloroacetanilide herbicides, most notably metolachlor.
Metolachlor is a selective herbicide used extensively for weed control in major crops like corn, soybean, cotton, and sorghum. googleapis.comwikipedia.org The synthesis of metolachlor relies on the creation of a key intermediate, N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline. This intermediate is formed through the reaction of 2-ethyl-6-methylaniline (MEA) with a molecule that provides the 1-methoxypropan-2-yl group, a role for which this compound is structurally suited.
Modern industrial synthesis, particularly for the more active (S)-enantiomer of metolachlor ((S)-metolachlor), often employs asymmetric hydrogenation of an imine formed from MEA and methoxyacetone. wikipedia.orgresearchgate.net However, alternative routes starting from chiral precursors are also well-established to produce the key amine intermediate with high enantiomeric purity. arkat-usa.org
One documented synthetic approach to the chiral intermediate, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, starts from (R)-epichlorohydrin. This multi-step process involves the formation of an aziridine intermediate followed by reductive ring-opening, ultimately yielding the target amine with high purity and enantiomeric excess. googleapis.comgoogle.com The details of this synthesis highlight the reaction conditions and yields achievable in producing this crucial precursor.
| Step | Starting Materials | Key Reagents & Conditions | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| 1 | (R)-epichlorohydrin, 2-ethyl-6-methylaniline | Methanol (B129727) (solvent), reflux for 6-8 hours; then crushed KOH below 25°C | (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol | >95% | N/A |
| 2 | (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol | Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD), dry toluene, reflux | (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine | Data not specified | N/A |
| 3 | (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine | Palladium on activated carbon (catalyst), hydrogen atmosphere, 1-3 hours | (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline | 92-96% | 95-99% |
Once the N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline intermediate is synthesized, it undergoes a final acylation step to produce metolachlor. This is typically achieved by reacting the amine intermediate with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. arkat-usa.orggoogle.com This reaction is generally efficient and results in a high conversion to the final herbicide product.
| Starting Material | Key Reagents & Conditions | Product | Yield |
|---|---|---|---|
| (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline | Chloroacetyl chloride, Sodium carbonate (base), Toluene (solvent), 0°C to room temperature, 1 hour | (S)-Metolachlor | 79% |
| 2-ethyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline | Chloroacetyl chloride, Triethylamine (base), Benzene (solvent), Room temperature, 2 hours | Metolachlor | Quantitative |
The focus on producing (S)-metolachlor is driven by the fact that approximately 95% of the herbicidal activity resides in the (S)-enantiomer. google.commsu.edu By using an enantiomerically pure form, the application rate of the herbicide can be significantly reduced while achieving the same level of weed control, which is advantageous from both an economic and environmental perspective. The industrial production of (S)-metolachlor is a landmark example of large-scale asymmetric catalysis. msu.edu
Environmental and Sustainability Aspects of 2 Chloro 1 Methoxypropane Research
Biodegradation and Environmental Fate Studies of 2-Chloro-1-methoxypropane and its Metabolites
Mechanistic Studies of Abiotic and Biotic Degradation Pathways
Direct studies on the degradation of this compound are not extensively available in public literature. However, by examining the degradation pathways of analogous chlorinated alkanes and ethers, we can infer the likely mechanisms of its environmental breakdown.
Abiotic Degradation:
Abiotic degradation pathways for chlorinated hydrocarbons primarily involve processes like hydrolysis and reductive dechlorination.
Hydrolysis: In aqueous environments, the carbon-chlorine bond in this compound can undergo hydrolysis to replace the chlorine atom with a hydroxyl group, forming 1-methoxy-2-propanol (B31579). The rate of this reaction is influenced by pH and temperature.
Reductive Dechlorination: In anaerobic environments, such as in certain sediments and groundwater, reductive dechlorination can be a significant degradation pathway for chlorinated organic compounds. This process, often mediated by reduced iron minerals, involves the replacement of a chlorine atom with a hydrogen atom. For this compound, this would lead to the formation of 1-methoxypropane. Abiotic dechlorination is generally a slower process compared to microbial degradation but can lead to complete detoxification. who.inttamu.edu
Biotic Degradation:
The biodegradation of chlorinated alkanes is a recognized phenomenon, with various microorganisms capable of utilizing these compounds as a carbon source. The enzymatic machinery of these microbes plays a crucial role in breaking down the molecule.
Dehalogenases: A key class of enzymes involved in the biodegradation of chlorinated compounds is dehalogenases. These enzymes catalyze the cleavage of the carbon-halogen bond. The position of the chlorine atom within the molecule significantly influences the susceptibility to enzymatic attack. For instance, terminal chlorine atoms are often more readily removed than those in the middle of a carbon chain.
Oxygenases: Aerobic degradation pathways often initiate with the action of oxygenase enzymes, which introduce oxygen atoms into the molecule, making it more susceptible to further breakdown.
The likely biotic degradation of this compound would involve an initial dehalogenation step, followed by the breakdown of the resulting alcohol or ether. The methoxy (B1213986) group may be cleaved by etherase enzymes, yielding methanol (B129727) and propan-2-ol, which are both readily biodegradable.
Atmospheric Lifetime and Global Warming Potential Assessments of Analogues
The atmospheric fate of volatile organic compounds like this compound is primarily determined by their reaction with photochemically generated radicals, most notably the hydroxyl radical (•OH).
A computational study on the atmospheric oxidation of a structurally similar compound, 1-fluoro-2-methoxypropane, provides insights into the potential atmospheric lifetime of this compound. The primary removal mechanism from the atmosphere for such compounds is their reaction with oxidants like the hydroxyl radical. The rate of this reaction is a key determinant of the compound's atmospheric lifetime. For 1-fluoro-2-methoxypropane, the calculated atmospheric lifetime with respect to reaction with OH radicals is very short.
Based on this analogue, it can be inferred that this compound would also have a relatively short atmospheric lifetime. The presence of C-H bonds in the molecule makes it susceptible to hydrogen abstraction by OH radicals, initiating a cascade of reactions that ultimately break down the molecule into smaller, less harmful compounds.
The Global Warming Potential (GWP) of a compound is a measure of its contribution to global warming relative to carbon dioxide. It depends on the compound's infrared absorption spectrum and its atmospheric lifetime. Given the likely short atmospheric lifetime of this compound, its GWP is expected to be low. However, without specific data on its infrared absorption characteristics, a precise GWP value cannot be determined. It is important to note that halogenated compounds can have significant GWPs, but this is typically associated with compounds that have long atmospheric lifetimes.
Life Cycle Assessment (LCA) and Green Metrics for Production Pathways
Several green chemistry metrics can be applied to evaluate the efficiency and environmental impact of a chemical synthesis:
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy indicates a more efficient process with less waste generation. For the synthesis of this compound, the choice of reagents and reaction type would significantly influence the atom economy.
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process. This metric considers all waste streams, including byproducts, unreacted starting materials, and solvents.
Process Mass Intensity (PMI): Developed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a more resource-efficient process.
The following table provides a conceptual framework for how these metrics could be applied to a hypothetical synthesis of this compound.
| Green Metric | Description | Application to this compound Synthesis |
|---|---|---|
| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | Evaluates the efficiency of the chemical transformation in incorporating reactant atoms into the final product. A synthesis with fewer byproducts will have a higher atom economy. |
| E-Factor | Total Waste (kg) / Product (kg) | Quantifies the amount of waste generated per unit of product. This would include any solvents, unreacted starting materials, and byproducts from the synthesis. |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product Mass (kg) | Provides a holistic view of the process efficiency by considering all materials used in the synthesis, purification, and isolation of this compound. |
Waste Minimization and Resource Efficiency in Related Chemical Processes
The principles of waste minimization and resource efficiency are central to sustainable chemical manufacturing. In the context of producing chlorinated organic compounds like this compound, several strategies can be employed to reduce the environmental impact.
Waste Minimization:
Catalysis: The use of selective catalysts can significantly reduce waste by favoring the desired reaction pathway and minimizing the formation of byproducts. Catalytic processes often require milder reaction conditions, leading to energy savings.
Solvent Selection and Recycling: The choice of solvent can have a major impact on the environmental footprint of a process. Utilizing greener solvents (e.g., water, supercritical fluids) and implementing efficient solvent recovery and recycling systems can drastically reduce waste.
Process Intensification: This approach involves designing smaller, more efficient reactors that can lead to higher yields, reduced energy consumption, and less waste generation.
Resource Efficiency:
Optimized Reaction Conditions: Carefully controlling reaction parameters such as temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the consumption of raw materials and energy.
By applying these principles, the production of this compound and other similar chemical compounds can be made more environmentally sustainable, aligning with the broader goals of green chemistry and engineering.
Future Research Directions and Perspectives in 2 Chloro 1 Methoxypropane Chemistry
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by providing predictive insights into reaction outcomes. rjptonline.orgeurekalert.org For 2-Chloro-1-methoxypropane, these computational tools can be leveraged to overcome challenges in predicting its reactivity under various conditions.
Future research will likely focus on developing bespoke ML models trained on large datasets of reactions involving halogenated alkanes and ethers. These models could predict reaction yields, identify optimal catalysts, and suggest suitable solvents and temperature conditions with high accuracy. acs.org By analyzing molecular structures and reaction parameters, AI algorithms can identify subtle patterns that are not immediately obvious to human chemists, thereby reducing the number of trial-and-error experiments needed. dartmouth.edu For instance, a neural network could be trained to predict the likelihood of substitution versus elimination reactions for this compound when treated with a diverse range of nucleophiles and bases.
Table 1: Potential AI/ML Applications in this compound Chemistry
| Application Area | Description | Potential Impact |
| Yield Prediction | An ML model predicts the percentage yield of a reaction based on reactants, reagents, solvent, and temperature. | Reduces experimental effort by prioritizing high-yield reaction conditions. rjptonline.org |
| Reaction Condition Optimization | An algorithm suggests optimal conditions (e.g., catalyst, temperature) to maximize the yield of a desired product. acs.org | Increases process efficiency and minimizes waste. |
| Mechanism Elucidation | AI analyzes experimental and computational data to infer the underlying reaction mechanism. | Deepens fundamental understanding of reactivity. |
| Novel Pathway Discovery | Generative models propose new, viable synthetic routes starting from this compound. mit.edu | Expands the synthetic utility of the compound. |
Exploration of Bio-Catalytic and Enzyme-Mediated Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes to mediate transformations of halogenated hydrocarbons is a growing field of interest. epa.gov Future research on this compound will likely investigate the use of specific enzymes for its targeted modification.
Enzymes such as halohydrin dehalogenases, which are known to act on halogenated compounds, could potentially be engineered to recognize and transform this compound. mdpi.com Such enzymatic processes could facilitate stereoselective reactions, which are often challenging to achieve with conventional chemical methods. For example, an enzyme could be used to replace the chlorine atom with a hydroxyl group to produce a specific enantiomer of 1-methoxypropan-2-ol, a valuable chiral building block.
Furthermore, enzymes like cytochrome P450 monooxygenases or specific dehalogenases could be employed for bioremediation purposes or to create functionalized derivatives under mild, aqueous conditions. nih.gov The transformation of chlorinated paraffins by bacterial enzymes, such as LinB from Sphingobium indicum, demonstrates the potential for dehalohydroxylation reactions, which could be applicable to chloro-ethers like this compound. mdpi.com
Table 2: Potential Enzymatic Transformations for this compound
| Enzyme Class | Potential Reaction | Product Type | Significance |
| Halohydrin Dehalogenase | Dehalogenation and hydroxylation | Chiral alcohols | Access to enantiomerically pure building blocks. |
| Cytochrome P450 | Oxidation (e.g., hydroxylation at other positions) | Functionalized ethers | Creation of more complex derivatives. |
| Vanadium Haloperoxidase | Oxidative halogenation (if substrate is modified) | Dihalogenated compounds | Introduction of further reactive handles. nih.gov |
| Reductive Dehalogenase | Removal of chlorine atom | 1-Methoxypropane | Application in biodegradation pathways. epa.gov |
Development of Sustainable, Scalable Production Methods for Industrial Relevance
The principles of green chemistry are increasingly important for the industrial production of chemicals. nih.gov Future research will focus on developing more sustainable and scalable synthesis routes for this compound and similar chloro alkyl ethers. nih.govorganic-chemistry.org This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
One promising area is the development of catalytic methods that replace stoichiometric reagents. For example, the synthesis of chloroalkyl ethers can be achieved using zinc(II) salts as catalysts for the reaction between acetals and acid halides, which is a highly efficient process. nih.govorganic-chemistry.orgresearchgate.net Further research could explore the use of even more environmentally benign and recyclable solid acid catalysts.
Table 3: Comparison of Production Methodologies for Chloro-Ethers
| Parameter | Traditional Batch Synthesis | Future Sustainable Synthesis (e.g., Flow Chemistry) |
| Reagents | Often uses stoichiometric, hazardous reagents. | Focus on catalytic amounts of recyclable, safer reagents. nih.gov |
| Solvents | May use volatile and toxic chlorinated solvents. | Use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions. nih.gov |
| Energy Use | High energy consumption due to heating/cooling large vessels. | Improved energy efficiency through better heat transfer in microreactors. |
| Safety | Higher risk of thermal runaway and exposure to hazardous materials. | Enhanced safety due to small reaction volumes and better process control. |
| Scalability | Scaling up can be complex and expensive. | More straightforward and linear scalability. |
Discovery of Untapped Reactivity Profiles and Novel Derivatization Pathways
While this compound is primarily used as an alkylating agent, its full reactive potential may not yet be realized. Future research will likely explore novel transformations and derivatization pathways to expand its utility in organic synthesis.
The presence of a chlorine atom and an ether linkage offers opportunities for unique reactivity. For example, investigations into its behavior in transition-metal-catalyzed cross-coupling reactions could be fruitful. Ruthenium complexes have been shown to activate aryl halides for nucleophilic aromatic substitution, and similar principles could be adapted for aliphatic halides. acs.org This could enable the formation of carbon-carbon or carbon-heteroatom bonds that are difficult to achieve through standard nucleophilic substitution.
Another area of exploration is radical chemistry. Modern photoredox catalysis could enable the selective functionalization of the C-H bonds within the this compound molecule or use the C-Cl bond as a radical precursor. acs.orgresearchgate.net This would open up pathways for alkylation, amination, or arylation reactions at positions not accessible through traditional ionic pathways. Furthermore, developing new derivatization techniques, perhaps inspired by methods used for complex biological molecules, could allow this compound to be used as a versatile reagent for introducing the methoxypropyl group into a wider range of substrates. nih.govresearchgate.netresearchgate.net
Table 4: Potential Novel Reactions and Derivatizations
| Reaction Class | Hypothetical Transformation | Potential Reagents/Catalysts | Synthetic Value |
| Cross-Coupling | C-C bond formation at the chlorinated carbon. | Palladium or Nickel catalysts with organometallic reagents. | Synthesis of more complex carbon skeletons. |
| Photoredox Catalysis | Generation of an alkyl radical for addition to alkenes. | Iridium or Ruthenium photocatalysts, visible light. | Metal-free C-C bond formation under mild conditions. researchgate.net |
| C-H Functionalization | Selective activation and replacement of a C-H bond. | Directed metal-catalyzed or radical-based methods. | Access to regioisomers not available from starting materials. |
| Nucleophilic Aromatic Substitution | Use as an alkylating agent for electron-deficient arenes. | Ruthenium π-arene complexes. acs.org | A new method for attaching the methoxypropyl group to aromatic rings. |
Q & A
Q. How do environmental factors (e.g., UV light, microbial activity) influence the degradation of this compound?
- Methodological Answer :
- Photolysis Studies : Expose samples to UV light (254–365 nm) and analyze degradation products (e.g., chloroacetone or formaldehyde) via GC-MS .
- Biodegradation Assays : Use soil or water microcosms to assess microbial breakdown pathways under aerobic/anaerobic conditions .
- QSAR Modeling : Predict persistence using quantitative structure-activity relationships for environmental half-life estimation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
